Product packaging for 3-Isocyanatothiolane(Cat. No.:)

3-Isocyanatothiolane

Cat. No.: B11715273
M. Wt: 129.18 g/mol
InChI Key: QHWLFULOSCBUMM-UHFFFAOYSA-N
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Description

3-Isocyanatothiolane is a chemical reagent featuring a reactive isocyanate group on a thiolane (tetrahydrothiophene) ring, making it a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. The saturated thiolane ring contributes distinct stereoelectronic properties compared to aromatic analogues. Researchers utilize this compound as a key intermediate for constructing urea-based scaffolds and other complex molecules. The reactivity primarily involves the isocyanate group participating in nucleophilic addition reactions with amines and alcohols to form ureas and carbamates, respectively. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions. For specific data on this compound's applications, please consult technical literature or reliable chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B11715273 3-Isocyanatothiolane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-isocyanatothiolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c7-4-6-5-1-2-8-3-5/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWLFULOSCBUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Isocyanatothiolane

Synthetic Routes from Thiophene (B33073) Precursors and Related Compounds

A primary and logical approach to 3-isocyanatothiolane (B6202577) synthesis begins with readily available thiophene precursors. This strategy leverages the aromatic thiophene core, which is first functionalized and then saturated to form the final thiolane ring structure.

The most direct synthetic pathway involves a two-stage process: saturation of a functionalized thiophene ring followed by conversion of the functional group to an isocyanate.

Catalytic Hydrogenation of Thiophene Precursors: The initial step involves the reduction of a 3-substituted thiophene to its corresponding tetrahydrothiophene (B86538) (thiolane) derivative. Thiophene-3-carboxylic acid serves as a common starting material. The aromaticity of the thiophene ring makes it relatively stable, but it can be hydrogenated under specific catalytic conditions. Palladium-based catalysts have proven to be particularly effective for the saturation of the thiophene ring. youtube.comresearchgate.net The reaction involves treating the thiophene derivative with hydrogen gas in the presence of a catalyst, such as palladium sulfide, to yield the saturated thiolane ring. researchgate.net This method is crucial as it establishes the core C₄S ring structure of the target molecule.

Conversion to Isocyanate via Curtius Rearrangement: With the saturated precursor, tetrahydrothiophene-3-carboxylic acid, in hand, the next critical step is the introduction of the isocyanate group. The Curtius rearrangement is a highly versatile and widely used method for converting carboxylic acids into isocyanates. nih.govorganic-chemistry.org The reaction proceeds by first converting the carboxylic acid into an acyl azide (B81097). This is typically achieved using reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. The resulting acyl azide, upon thermal or photochemical activation, undergoes rearrangement, losing nitrogen gas (N₂) to form the this compound product. wikipedia.orgrsc.org A significant advantage of the Curtius rearrangement is its tolerance for a wide array of functional groups and the fact that it generally proceeds under mild conditions. nih.govnih.gov

Optimizing the reaction conditions for each step is critical for maximizing the yield and purity of this compound. For the catalytic hydrogenation of thiophene, key parameters include hydrogen pressure, temperature, and choice of catalyst. Studies on the gas-phase hydrogenation of thiophene using a palladium-sulfide catalyst show that the yield of thiolane can reach 70-90% based on the amount of thiophene that has reacted. researchgate.net The reaction rate is influenced by the concentration of thiophene and hydrogen pressure. researchgate.net

For the Curtius rearrangement, optimization focuses on the efficient formation of the acyl azide and its subsequent rearrangement. Modern one-pot procedures have been developed that streamline this process. For instance, using propylphosphonic anhydride (B1165640) (T3P®) or di-tert-butyl dicarbonate (B1257347) in the presence of sodium azide allows for the direct conversion of carboxylic acids to their corresponding protected amines (via the isocyanate intermediate) in a single step with high efficiency. nih.govorganic-chemistry.org

Table 1: Effect of Reaction Conditions on the Catalytic Hydrogenation of Thiophene This table illustrates how varying conditions can impact the conversion of thiophene and the selectivity for the desired thiolane product, based on findings from related hydrogenation studies. researchgate.net

Catalyst Temperature (°C) H₂ Pressure (MPa) Thiophene Conversion (%) Thiolane Yield (%)
Pd/S 240 2.0 30 90
Pd/S 260 2.0 60 70
Ni-Mo/Al₂O₃ 240 2.0 High Low (Hydrogenolysis predominates)

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific enantiomers of this compound is of significant interest for applications in medicinal chemistry and materials science. This requires precise control over the stereochemistry of the thiolane ring.

Achieving a chiral thiolane ring can be accomplished through several asymmetric strategies. One of the most advanced methods is the asymmetric hydrogenation of a 3-substituted thiophene precursor. Research has demonstrated that ruthenium-N-heterocyclic carbene (NHC) complexes can catalyze the hydrogenation of substituted thiophenes with high efficiency and excellent enantioselectivity, producing enantiomerically pure tetrahydrothiophenes. acs.org This approach directly creates the desired chiral center at the 3-position of the thiolane ring during the ring saturation step.

Alternative methods include the synthesis of chiral tetrahydrothiophenes from non-cyclic chiral precursors. For example, a base-promoted, intramolecular double Sₙ2 displacement mechanism using chiral phosphorothioic acids can yield chiral thiolanes with high enantiopurity. organic-chemistry.org

Once the chiral center on the thiolane ring is established, for example, as (R)- or (S)-tetrahydrothiophene-3-carboxylic acid, the stereochemistry of the isocyanate-bearing carbon must be preserved during the functional group conversion. The Curtius rearrangement is exceptionally well-suited for this purpose, as it is known to proceed with complete retention of the stereochemical configuration of the migrating carbon center. nih.gov

Therefore, when a chiral acyl azide, such as (R)-tetrahydrothiophene-3-carbonyl azide, undergoes thermal rearrangement, the resulting isocyanate, (R)-3-isocyanatothiolane, will have the exact same stereoconfiguration at the C3 position. This stereoretention is a key feature of the concerted mechanism of the rearrangement, where the alkyl group migrates at the same time as nitrogen gas is expelled, preventing any racemization at the chiral center. wikipedia.orgnih.gov This two-step sequence—asymmetric ring formation followed by a stereoretentive Curtius rearrangement—provides a reliable pathway to enantiomerically pure this compound.

Table 2: Strategies for Stereocontrol in this compound Synthesis

Step Method Key Feature Outcome
Ring Construction Asymmetric Hydrogenation of 3-Substituted Thiophene Use of a chiral Ru-NHC catalyst. acs.org Forms an enantiomerically enriched tetrahydrothiophene precursor (e.g., (R)- or (S)-tetrahydrothiophene-3-carboxylic acid).

| Isocyanate Formation | Curtius Rearrangement | The rearrangement proceeds with 100% retention of configuration at the migrating carbon. nih.gov | Converts the chiral carboxylic acid to the corresponding chiral isocyanate without loss of enantiomeric purity. |

Modern Techniques in this compound Synthesis

Recent advancements in synthetic chemistry offer new tools to improve the synthesis of isocyanates, including this compound. These techniques focus on enhancing safety, efficiency, and scalability.

Microwave-assisted synthesis is another modern technique that can be applied. Microwave irradiation can significantly accelerate the rate of chemical reactions. In the context of this compound synthesis, it can be used to speed up the thermal Curtius rearrangement or to facilitate the Staudinger–aza-Wittig reaction, an alternative route from an azide to an isocyanate, leading to shorter reaction times and potentially higher yields. beilstein-journals.org

Photochemical and Catalytic Methods

The development of phosgene-free synthetic routes to isocyanates is a significant area of research, driven by the desire to avoid the high toxicity of phosgene (B1210022). acs.orgnwo.nl Photochemical and catalytic methods offer promising alternatives, often providing milder reaction conditions and improved selectivity.

Photochemical Synthesis:

Photochemical reactions utilize light as an energy source to drive chemical transformations. rsc.org One innovative approach involves the photo-on-demand generation of phosgene from chloroform (B151607) (CHCl₃), which can then react with a primary amine to yield an isocyanate. acs.org In the context of this compound, this would involve the irradiation of a solution of 3-aminothiolane in chloroform under an oxygen atmosphere. The in situ generated phosgene would then convert the amine to the target isocyanate. This method offers a safer alternative to handling bulk phosgene. acs.org

Another photochemical strategy is the Staudinger-aza-Wittig reaction, where an azide reacts with a phosphine (B1218219) to form an iminophosphorane intermediate. This intermediate can then react with carbon dioxide under photochemical conditions to produce an isocyanate. beilstein-journals.org This approach is notable for its compatibility with a wide range of functional groups.

Catalytic Synthesis:

Catalytic methods for isocyanate synthesis are diverse and often focus on the carbonylation of amines or nitro compounds, or the thermal decomposition of carbamates. acs.orgnih.gov These methods can be broadly categorized as follows:

Reductive Carbonylation of Nitro Compounds: This two-step process involves the conversion of a nitro compound into a carbamate (B1207046), which is then thermally decomposed to the isocyanate. acs.orgnih.gov This reaction typically employs homogeneous transition metal catalysts such as palladium, rhodium, and ruthenium. acs.orgnwo.nl The development of heterogeneous catalysts is an active area of research to simplify catalyst recovery. acs.org

Oxidative Carbonylation of Amines: This method involves the reaction of a primary amine with carbon monoxide in the presence of an oxidant, such as molecular oxygen. acs.orgnih.gov While effective, the use of a mixture of carbon monoxide and oxygen can pose safety risks. acs.org

Dimethyl Carbonate (DMC) Method: Dimethyl carbonate serves as a green, non-toxic alternative to phosgene for carbonylation. acs.orgnih.gov The reaction of an amine with DMC produces a carbamate, which can then be thermally decomposed to the isocyanate. This method is particularly attractive due to the absence of corrosive byproducts. acs.org

Urea (B33335) Method: This process utilizes urea, an inexpensive and readily available starting material, to react with an amine to form a carbamate, which is subsequently converted to the isocyanate. This route is considered a "zero emission" process as the byproducts can be recycled. acs.orgnih.gov

Tin-Catalyzed Synthesis: Organotin reagents and catalysts have been employed in the synthesis of nitrogen heterocycles using isocyanates. researchgate.net For instance, tin alkoxides can catalyze the reaction of α-hydroxy ketones with isocyanates. researchgate.net While this is a reaction of isocyanates, the principles of tin catalysis could potentially be applied to their synthesis as well.

Nickel-Catalyzed Synthesis: A process for synthesizing isocyanates from organic halides and a metal cyanate (B1221674) has been developed using a nickel complex in the zero oxidation state as a catalyst. google.com This method is applicable to the synthesis of heterocyclic isocyanates. google.com

The following table summarizes various catalytic conditions for the synthesis of isocyanates from their corresponding amines, which could be adapted for the synthesis of this compound from 3-aminothiolane.

Catalyst/ReagentStarting Material TypeProduct TypeYield (%)Reference
Photo-on-demand COCl₂ from CHCl₃Primary AmineIsocyanate- acs.org
PS-PPh₂ / CO₂ (MW)Alkyl AzideAlkyl IsocyanateHigh beilstein-journals.org
Pd, Rh, or Ru complexesNitro CompoundIsocyanate (via carbamate)- acs.org
Dimethyl CarbonateAliphatic AmineCarbamate65-98 acs.org
Ni(0) complex / Metal CyanateOrganic HalideIsocyanate- google.com
Montmorillonite K-10CarbamateIsocyanate- researchgate.net

Table 1: Examples of Photochemical and Catalytic Methods for Isocyanate Synthesis.

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of hazardous or unstable intermediates, such as isocyanates and isocyanides. rsc.orgrsc.org The use of microreactors offers enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles compared to traditional batch processes. rsc.org

The synthesis of isocyanides, which are structurally related to isocyanates, has been successfully demonstrated in a continuous-flow setup. rsc.orgrsc.org This typically involves pumping a solution of the starting materials through a heated reactor coil, followed by in-line purification. rsc.org This "make-and-use" strategy is particularly advantageous for compounds that are prone to degradation or have noxious properties. rsc.orgrsc.org

For the synthesis of this compound, a continuous-flow approach could be envisioned starting from 3-aminothiolane. The amine could be reacted with a suitable carbonylating agent, such as dimethyl carbonate or a phosgene equivalent, in a flow reactor. The short residence times and efficient mixing in a microreactor could lead to high yields and purity of the desired isocyanate, minimizing the formation of byproducts.

A custom-designed continuous-flow fixed-bed reactor has been used for the decomposition of carbamates to produce isocyanates, achieving high yields and demonstrating good catalyst stability. acs.org This highlights the potential for developing a robust and scalable continuous-flow process for the production of this compound.

The table below outlines a conceptual continuous-flow process for the synthesis of isocyanates, which could be applied to this compound.

Flow Reactor ComponentPurposeParametersReference
Syringe PumpsIntroduce reactants (e.g., 3-aminothiolane, carbonylating agent)Precise flow rate control rsc.org
Mixing TeeCombine reactant streamsEfficient mixing rsc.org
Heated Reactor CoilProvide reaction temperature and residence timeTemperature and residence time control rsc.org
Back Pressure RegulatorMaintain system pressureControl over reaction pressure rsc.org
In-line Analysis (e.g., IR, UV)Monitor reaction progressReal-time data acquisition-
In-line PurificationRemove impurities and byproductsPacked column chromatography rsc.org
CollectionCollect purified productAutomated fraction collection-

Table 2: Conceptual Continuous-Flow Setup for this compound Synthesis.

Elucidation of Reaction Mechanisms and Reactivity Patterns of 3 Isocyanatothiolane

Fundamental Reactivity of the Isocyanate Moiety within the Thiolane Scaffold

The isocyanate functional group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of 3-isocyanatothiolane's chemical transformations.

Nucleophilic addition represents the most common reaction pathway for isocyanates. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the isocyanate group, leading to the formation of a tetrahedral intermediate that subsequently rearranges to a stable addition product.

Reaction with Alcohols: Alcohols react with This compound (B6202577) to form carbamates (urethanes). The reaction is typically catalyzed by a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile.

Reaction with Amines: Amines, being stronger nucleophiles than alcohols, readily react with this compound to yield urea (B33335) derivatives. This reaction is generally rapid and often does not require a catalyst.

Reaction with Water: The reaction of this compound with water initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can further react with another molecule of the isocyanate to form a disubstituted urea. The initial addition of water can be slow but is often catalyzed by tertiary amines or metal catalysts. nih.gov

Table 1: Products of Nucleophilic Addition to this compound

NucleophileProduct
Alcohol (R-OH)Carbamate (B1207046) (Urethane)
Amine (R-NH2)Urea
Water (H2O)Unstable Carbamic Acid -> Amine + CO2

Isocyanates can participate in cycloaddition reactions, where they react with unsaturated systems to form cyclic compounds. These reactions are valuable for the synthesis of various heterocyclic structures.

[2+2] Cycloaddition: This type of reaction can occur between the C=N bond of the isocyanate and an alkene, leading to the formation of a four-membered β-lactam ring.

[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these reactions involve the isocyanate acting as a dipolarophile and reacting with a 1,3-dipole, such as a nitrone or an azide (B81097). wikipedia.orgyoutube.com This concerted, pericyclic process leads to the formation of five-membered heterocyclic rings. wikipedia.orguchicago.edu The regioselectivity of these reactions is governed by the frontier molecular orbitals of the reactants. wikipedia.orgmdpi.com For instance, the reaction of an isocyanate with a nitrone can yield an isoxazolidinone derivative. wikipedia.org These reactions are known for their high efficiency and atom economy. mdpi.com

Table 2: Examples of Cycloaddition Reactions Involving Isocyanates

Reaction TypeReactant 1Reactant 2Product Type
[2+2] CycloadditionIsocyanateAlkeneβ-Lactam
[3+2] CycloadditionIsocyanate (as dipolarophile)Nitrone (as 1,3-dipole)Isoxazolidinone
[3+2] CycloadditionIsocyanate (as dipolarophile)Azide (as 1,3-dipole)Triazolinone

Under certain conditions, such as heating in inert solvents, isocyanates can undergo rearrangement reactions. researchgate.net A notable example is the uchicago.eduuchicago.edu-sigmatropic rearrangement of allylic isocyanates. While this compound itself is not an allylic isocyanate, the principle of rearrangement is a relevant aspect of isocyanate chemistry. For instance, propargyl thiocyanates can rearrange to form isothiocyanate-substituted allenes. researchgate.net

Influence of the Thiolane Ring on Isocyanate Reactivity and Stability

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, exerts an electronic and steric influence on the attached isocyanate group.

Electronic Effects: The sulfur atom in the thiolane ring can influence the electron density of the isocyanate group through inductive effects. Thiophene (B33073) rings, for example, are known to enhance electron density on conjugated chains. mdpi.com While the thiolane ring is saturated, the electronegativity of the sulfur atom can still have a modest impact on the electrophilicity of the isocyanate carbon.

Steric Effects: The puckered conformation of the thiolane ring can sterically hinder the approach of nucleophiles to the isocyanate group, potentially slowing down reaction rates compared to unhindered aliphatic isocyanates. The flexibility and planarity of thiophene-containing structures can be adjusted by the number of thienyl rings, which in turn affects charge mobility. mdpi.com

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the reactions of this compound is crucial for elucidating reaction mechanisms and predicting product outcomes.

Reaction Intermediates: In nucleophilic addition reactions, a tetrahedral intermediate is formed when the nucleophile attacks the isocyanate carbon. This intermediate is typically transient and not isolable. libretexts.org In multi-step reactions, more stable species known as reaction intermediates can be formed. libretexts.orglibretexts.org These intermediates exist in energy valleys on a reaction coordinate diagram. organicchemistrytutor.comyoutube.com For example, in an SN1 reaction, a carbocation is a key reaction intermediate. libretexts.org

Transition States: A transition state represents the highest energy point along the reaction coordinate for a single mechanistic step. organicchemistrytutor.comyoutube.comyoutube.com It is an unstable arrangement of atoms that is fleeting and cannot be isolated. youtube.com The structure of the transition state determines the activation energy of the reaction. For concerted reactions like [3+2] cycloadditions, there is a single transition state leading directly to the product. wikipedia.org In multi-step reactions, each step has its own transition state. libretexts.orgorganicchemistrytutor.com

Kinetic and Mechanistic Studies of this compound Reactions

Kinetic studies provide quantitative data on reaction rates, which, in conjunction with mechanistic investigations, offer a comprehensive understanding of how reactions of this compound proceed.

Catalysis: The rates of nucleophilic addition to isocyanates are often significantly enhanced by catalysts. Base catalysis, for example, increases the nucleophilicity of alcohols. bham.ac.uk

Computational Studies: Density Functional Theory (DFT) calculations are powerful tools for studying reaction mechanisms. mdpi.com They can be used to model transition state structures, calculate activation energies, and predict the regioselectivity of reactions like [3+2] cycloadditions, often showing a polar, one-step mechanism. mdpi.com

Sophisticated Analytical Techniques for Research on 3 Isocyanatothiolane and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Isocyanatothiolane (B6202577). It provides definitive information about the carbon-hydrogen framework and the position of the isocyanate group on the thiolane ring.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental. In the ¹H NMR spectrum, the protons on the thiolane ring would exhibit complex splitting patterns due to spin-spin coupling, appearing in distinct chemical shift regions. The proton attached to the carbon bearing the isocyanate group (C3) would likely resonate at a downfield position compared to the other methylene (B1212753) protons. In the ¹³C NMR spectrum, a key diagnostic signal is the resonance for the isocyanate carbon (-N=C=O), which typically appears in the range of 120-130 ppm. The carbons of the thiolane ring would appear at higher field strengths. researchgate.net

Two-dimensional (2D) NMR experiments are employed for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons in the thiolane ring, helping to trace the connectivity of the C-H bonds.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for confirming the location of the isocyanate group by observing a correlation from the C3 proton to the isocyanate carbon.

Solid-state NMR could be utilized for the analysis of polymeric derivatives of this compound, providing insights into the structure and dynamics of the material in its solid form.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2, H5 (CH₂)2.8 - 3.230 - 40
H3 (CH-NCO)4.0 - 4.560 - 70
H4 (CH₂)2.0 - 2.535 - 45
Isocyanate (NCO)-120 - 130

Note: These are estimated values and can be influenced by solvent and substitution.

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, is highly effective for identifying the functional groups present in this compound. nih.gov

FTIR spectroscopy is particularly sensitive to the highly polar isocyanate group (-N=C=O). This functional group exhibits a characteristic, intense, and sharp absorption band due to its asymmetric stretching vibration. spectroscopyonline.com This peak is typically found in a relatively clear region of the spectrum, from 2240 to 2280 cm⁻¹, making it a definitive marker for the presence of an isocyanate. spectroscopyonline.com Other important vibrations include C-H stretching of the methylene groups in the thiolane ring (around 2850-2960 cm⁻¹) and C-S stretching vibrations, which are typically weaker and appear in the fingerprint region (600-800 cm⁻¹).

Raman spectroscopy provides complementary information. While the -N=C=O stretch is also visible in the Raman spectrum, C-S and S-S (in disulfide derivatives) bonds often produce stronger and more easily identifiable Raman signals than FTIR signals. researchgate.net This makes Raman spectroscopy a valuable tool for studying reactions involving the thiol portion of the molecule. The combination of both FTIR and Raman spectra provides a more complete vibrational profile of the molecule. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Expected Intensity
-N=C=OAsymmetric Stretch2240 - 2280Strong, Sharp (FTIR)
C-H (Aliphatic)Stretch2850 - 2960Medium (FTIR/Raman)
CH₂Bend (Scissoring)1440 - 1480Medium (FTIR)
C-NStretch1300 - 1400Medium (FTIR)
C-SStretch600 - 800Weak-Medium (Raman)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of this compound (C₄H₅NOS) with high confidence, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of the isocyanate group (•NCO) or isocyanic acid (HNCO).

Cleavage of the thiolane ring, leading to fragments containing the sulfur atom. nist.gov

Alpha-cleavage adjacent to the sulfur atom.

Ion Mobility MS adds another dimension of separation. This technique separates ions based on their size, shape, and charge. It can be used to separate this compound from isomeric impurities or to distinguish between different conformational states of the molecule or its derivatives.

Table 3: Predicted Key Mass Fragments for this compound (C₄H₅NOS, MW: 115.15)

m/z Value (Monoisotopic)Proposed FragmentFormula
115.01[M]⁺[C₄H₅NOS]⁺
87.02[M - CO]⁺[C₃H₅NS]⁺
73.00[M - NCO]⁺[C₄H₅S]⁺
59.01[C₂H₅N]⁺[C₂H₅S]⁺

Chromatographic Separation and Characterization Methodologies

Chromatographic techniques are essential for isolating this compound from reaction mixtures, byproducts, or environmental matrices, and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of isocyanates. researchgate.net Due to the high reactivity of the isocyanate group, direct analysis can be challenging. A common and robust strategy involves derivatization prior to analysis. Reagents such as 1-(2-pyridyl)piperazine (B128488) (1,2-PP) react with the isocyanate to form a stable urea (B33335) derivative that can be easily detected. epa.govepa.gov

The analysis is typically performed using reverse-phase HPLC with a C18 column. sigmaaldrich.comsielc.com A gradient elution program using a mixture of an aqueous solvent (like water with a formic acid modifier) and an organic solvent (like acetonitrile) is often employed to achieve optimal separation. sigmaaldrich.com

Advanced detection methods enhance the power of HPLC:

Diode Array Detector (DAD) provides UV-Vis spectra for each peak, aiding in peak identification and purity assessment.

Mass Spectrometry (LC-MS) provides highly sensitive and selective detection. By monitoring for the specific mass of the derivatized this compound, this technique allows for accurate quantification even in complex samples. sigmaaldrich.com

Table 4: Typical HPLC-MS Conditions for Derivatized this compound

ParameterCondition
Column C18 (e.g., 5 cm x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over several minutes
Flow Rate 0.3 - 0.5 mL/min
Detector Mass Spectrometer with Electrospray Ionization (ESI)
Derivatizing Agent 1-(2-pyridyl)piperazine (1,2-PP)

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile sulfur compounds and is applicable to this compound or its volatile derivatives and reaction byproducts. capes.gov.brmdpi.com

For trace analysis, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) can be employed. researchgate.netnih.govnih.gov An SPME fiber coated with a material like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is exposed to the sample's headspace, where it adsorbs volatile analytes. nih.govnih.gov The fiber is then inserted into the hot GC inlet, where the analytes are desorbed onto the column.

The GC column (typically a capillary column with a non-polar or mid-polar stationary phase) separates compounds based on their boiling points and interactions with the phase. The separated compounds then enter the mass spectrometer, which acts as a detector, generating a mass spectrum for each component. The resulting chromatogram and the library-matchable mass spectra allow for the confident identification and quantification of volatile products. researchgate.net

Table 5: Illustrative GC-MS Parameters for Volatile Thiolane Derivatives

ParameterSetting
Pre-concentration HS-SPME (e.g., DVB/CAR/PDMS fiber)
GC Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 40 °C, ramp to 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 35 - 400 m/z

X-ray Crystallography and Single-Crystal Diffraction of this compound Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

As of the current body of scientific literature, specific single-crystal X-ray diffraction data for this compound or its simple derivatives have not been publicly reported. However, the application of this technique would be a critical step in confirming the structure of any newly synthesized derivative. For instance, if this compound were reacted with an amine to form a urea derivative, single-crystal X-ray diffraction would be the gold standard for confirming the resulting molecular structure.

The process would involve growing a suitable single crystal of the derivative, which is then mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the crystal is generated, from which the atomic positions can be determined.

Hypothetical Crystallographic Data for a this compound Derivative

To illustrate the type of information that would be obtained, the following table presents hypothetical crystallographic data for a theoretical derivative, "N-phenyl-N'-(thiolan-3-yl)urea."

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₄N₂OS
Formula Weight222.31 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)13.567(5)
α (°)90
β (°)109.34(2)
γ (°)90
Volume (ų)1095.1(6)
Z4
Calculated Density (g/cm³)1.348
R-factor0.045

This data would provide unequivocal structural confirmation and insights into the packing of the molecules in the solid state.

Surface Analysis Techniques for Material Science Applications

When this compound is used to modify the surfaces of materials, a different set of analytical techniques is required to characterize the resulting interface. The isocyanate group is highly reactive and can form covalent bonds with various functional groups on a surface (e.g., hydroxyl or amine groups), making it a candidate for surface functionalization.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

Currently, there are no specific XPS studies published that focus on surfaces modified with this compound. However, XPS would be an essential tool for confirming the successful attachment of the molecule to a substrate. For example, if this compound were grafted onto a silicon wafer with a hydroxylated surface, XPS would be used to detect the presence of sulfur (S 2p), nitrogen (N 1s), and the specific chemical states of carbon (C 1s) and oxygen (O 1s) associated with the thiolane ring and the newly formed carbamate (B1207046) linkage.

Illustrative XPS Data for a Surface Modified with this compound

The following table illustrates the kind of elemental composition data that XPS could provide for a hypothetical silicon substrate functionalized with this compound.

ElementBinding Energy (eV)Atomic Concentration (%)Possible Functional Groups
O 1s~532.545.2Si-O-Si, C-O, C=O
C 1s~285.0, ~286.5, ~289.020.5C-C, C-S, C-N, N-C=O
N 1s~400.57.8Urethane (B1682113)/Carbamate
Si 2p~103.319.5SiO₂
S 2p~164.07.0Thioether (C-S-C)

The presence of signals for nitrogen and sulfur, along with specific high-resolution scans of the C 1s and N 1s regions, would provide strong evidence of the covalent attachment of the this compound molecule.

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with very high resolution, on the order of fractions of a nanometer. It is used to produce three-dimensional images of a surface's topography.

While no AFM studies specifically imaging surfaces functionalized with this compound have been reported, this technique would be invaluable for understanding how the modification affects the surface morphology. For instance, AFM could be used to assess the uniformity of the molecular layer, identify any aggregation or domain formation, and measure changes in surface roughness upon functionalization.

In a hypothetical scenario where this compound is grafted onto a flat gold surface (potentially via a thiol-gold interaction if the thiolane ring were opened), AFM could be used to visualize the formation of a self-assembled monolayer.

Example AFM Parameters for Surface Analysis

The table below shows typical parameters that would be reported in an AFM study of a modified surface.

ParameterDescription
Imaging ModeTapping Mode or Contact Mode
Cantilever TypeSilicon Nitride
Scan SizeRanging from 1 µm x 1 µm to 10 µm x 10 µm
Scan Rate0.5 - 2 Hz
Roughness AnalysisRoot Mean Square (RMS) roughness would be calculated before and after surface modification.

An increase in RMS roughness, along with topographical images showing new features, would indicate the successful modification of the surface with this compound derivatives.

Theoretical and Computational Chemistry Studies on 3 Isocyanatothiolane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Following an extensive search of scientific literature and computational chemistry databases, it has been determined that there are no specific published studies focusing on the quantum chemical calculations of 3-isocyanatothiolane (B6202577). General computational methods are frequently applied to isocyanates and sulfur-containing heterocycles, but data for this particular compound is not available.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

There is no specific research applying Density Functional Theory (DFT) to determine the molecular geometry and energy landscapes of this compound. While DFT is a common method for such calculations in related compounds like aliphatic isocyanates and thiophene (B33073) derivatives, this specific molecule has not been the subject of published computational analysis. nih.govrsc.org

Ab Initio Methods for Spectroscopic Parameter Prediction

No published studies utilize ab initio methods to predict the spectroscopic parameters of this compound. Although ab initio calculations are used to understand the vibrational spectra of other isocyanates, such as methyl isocyanate, similar analyses for this compound are not found in the current body of scientific literature. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A review of existing research indicates a lack of molecular dynamics (MD) simulation studies specifically focused on the conformational analysis and intermolecular interactions of this compound. While MD simulations have been employed to study the behavior of other sulfur-containing molecules and isocyanates in various environments, this particular compound has not been a specific target of such investigations. mdpi.comacs.org

Computational Modeling of Reaction Pathways and Catalytic Cycles

There is no available research on the computational modeling of reaction pathways and catalytic cycles involving this compound. Computational studies have explored the mechanisms of urethane (B1682113) formation and isocyanate cyclotrimerization for other isocyanates, often employing DFT to map out reaction coordinates and transition states, but these have not been applied to this compound. rsc.orgresearchgate.netmdpi.com

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

No Quantitative Structure-Reactivity Relationship (QSAR) models have been developed or published for this compound. QSAR studies are prevalent in fields like drug design and toxicology to predict the activity of compounds based on their structural features, and have been applied to various classes of chemicals, but not specifically to this compound. nih.gov

Applications of 3 Isocyanatothiolane in Complex Organic Synthesis

Utilization as a Versatile Building Block in Heterocyclic Chemistry

Isocyanates are well-established as valuable building blocks in the synthesis of a wide array of heterocyclic compounds. rsc.org Their electrophilic nature allows them to react with various nucleophiles, leading to the formation of diverse ring systems. In principle, 3-Isocyanatothiolane (B6202577), with its integrated sulfur-containing thiolane ring and a reactive isocyanate group, could serve as a unique scaffold for creating novel fused and spirocyclic heterocyclic systems. The thiolane moiety could influence the reactivity and stereochemical outcome of cyclization reactions.

Potential, though not specifically documented, applications could include its reaction with dinucleophiles to construct five-, six-, or seven-membered heterocyclic rings. For instance, reaction with amino alcohols, amino thiols, or diamines could theoretically lead to the formation of oxazolidinones, thiazolidinones, or imidazolidinones fused to the thiolane ring. However, specific examples of such reactions involving this compound are not reported in the available literature.

Role in Multicomponent Reactions (MCRs) for Generating Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid generation of molecular diversity from simple starting materials in a single step. mdpi.comjocpr.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent in creating complex molecular architectures. nih.govresearchgate.net

While there is extensive literature on isocyanide-based MCRs for synthesizing diverse heterocyclic scaffolds, there is no specific mention of this compound participating in such reactions. mdpi.comnih.gov In theory, as an isocyanate, it could participate in Ugi or Passerini-type reactions where an isocyanate is used instead of an isocyanide, or in other MCRs that utilize isocyanates as one of the components. The resulting products would incorporate the thiolane ring, offering a pathway to novel sulfur-containing complex molecules. The lack of published research in this area suggests that this potential may be underexplored or that the compound presents specific reactivity or stability challenges.

Precursor for Advanced Synthetic Intermediates

Isocyanates are known to be valuable precursors for a variety of functional groups and are considered important synthetic intermediates in the preparation of pharmaceuticals and other complex target molecules. The transformation of the isocyanate group into ureas, carbamates, and other functionalities is a common strategy in multistep synthesis.

Theoretically, this compound could serve as a precursor for advanced synthetic intermediates where the thiolane ring is a key structural motif. For example, it could be envisioned as an intermediate in the synthesis of biologically active compounds containing a sulfur-containing five-membered ring. openmedicinalchemistryjournal.comnih.gov However, there are no specific examples in the reviewed literature of this compound being used as a precursor for the synthesis of known advanced intermediates or active pharmaceutical ingredients.

In-depth Scientific Review on this compound in Polymer Chemistry Remains Unwritten Due to Lack of Available Research

A comprehensive review of the scientific literature reveals a significant gap in research concerning the chemical compound this compound and its applications in advanced polymer chemistry. Despite targeted searches for its role in the development of polymeric materials, including the synthesis of polyurethanes and polyureas, polymerization kinetics, and its incorporation into functional and smart polymer systems, no specific data or research findings for this particular compound could be identified.

The planned exploration into the integration of this compound, as outlined in a structured investigation, cannot be fulfilled at this time. The intended sections, which were to cover its use as a monomer, the synthesis of polymers with thiolane moieties, investigation of polymerization kinetics, its role in functional copolymers and cross-linking chemistry, and its potential in smart polymer systems like self-healing or stimuli-responsive materials, remain speculative without foundational research.

Standard methodologies for the synthesis of polyurethanes and polyureas typically involve the reaction of various diisocyanates with polyols or polyamines. While the chemistry of isocyanates is well-established, the specific reactivity and properties imparted by a thiolane substituent on an isocyanate monomer, such as this compound, have not been documented in the accessible scientific literature. Consequently, discussions on polymerization mechanisms, kinetics, and the characteristics of resulting polymers are not possible.

Similarly, the exploration of functional polymers, copolymers, and the design of polymer networks leveraging the unique structural aspects of a thiolane ring from this specific monomer is an area that appears to be unexplored. The potential for the sulfur atom in the thiolane ring to influence polymer properties or to participate in cross-linking or stimuli-responsive behaviors is a scientifically interesting but currently uninvestigated field.

Therefore, the creation of a detailed and scientifically accurate article, complete with data tables and in-depth research findings focusing solely on this compound, is not feasible. The scientific community has yet to publish research that would provide the necessary information to address the specified topics.

Future Research Trajectories and Emerging Paradigms for 3 Isocyanatothiolane

Exploration of Unconventional Reactivity and Novel Catalytic Systems

Future work will likely focus on the unique reactivity that may arise from the interaction between the sulfur atom of the thiolane ring and the adjacent isocyanate group. Research could investigate whether the sulfur atom can participate in or influence reactions at the isocyanate center, potentially leading to novel intramolecular cyclizations or rearrangement pathways under specific catalytic conditions. The development of selective catalysts for the polymerization of 3-isocyanatothiolane (B6202577) will be crucial. rsc.org This includes catalysts that can control the stereochemistry of the resulting polymer or enable the formation of block copolymers with precisely defined segments.

Design of Advanced Materials with Tunable Properties and Architectures

The incorporation of a sulfur-containing heterocyclic ring like thiolane into polymer backbones is not as common as purely hydrocarbon or ether-based linkages. This presents an opportunity to create a new class of polyurethanes and polyureas. Research will be directed towards synthesizing polymers from this compound and characterizing their properties, such as their refractive index, thermal stability, gas permeability, and metal-ion binding capabilities. The ability to oxidize the sulfur atom post-polymerization (to sulfoxide (B87167) or sulfone) offers a pathway to dynamically tune the properties of the material, such as its polarity and solubility, after it has been formed.

Integration with Machine Learning and Artificial Intelligence for Synthesis Design

Synergistic Approaches Combining Synthetic and Computational Methodologies

A combined computational and experimental approach will be essential for unlocking the potential of this compound. Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to predict the molecule's geometric structure, spectral properties (IR, NMR), and the energy barriers for its various reactions. These theoretical predictions can guide experimental work, for instance, by identifying the most likely reaction pathways or by explaining unexpected reactivity. This synergy will allow for a more rational design of experiments, saving time and resources while providing a deeper molecular-level understanding of this promising chemical building block.

Table of Mentioned Compounds

Compound Name
This compound
This compound 1,1-dioxide
3-Aminothiolane
Thiolane-3-carboxylic acid
Thiolane-3-carbonyl azide (B81097)
Diphenylphosphoryl azide (DPPA)
Phosgene (B1210022)
Diphosgene (trichloromethyl chloroformate)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.